molecular formula C19H17ClN2OS B11124268 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide

Cat. No.: B11124268
M. Wt: 356.9 g/mol
InChI Key: XPBCDFDNYPRIDQ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and phenylbutanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and thiosemicarbazide can yield the thiazole ring, which is then further reacted with phenylbutanamide to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, can be applied to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide is unique due to its specific substitution pattern and the combination of the thiazole ring with chlorophenyl and phenylbutanamide groups.

Properties

Molecular Formula

C19H17ClN2OS

Molecular Weight

356.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide

InChI

InChI=1S/C19H17ClN2OS/c1-2-16(13-6-4-3-5-7-13)18(23)22-19-21-17(12-24-19)14-8-10-15(20)11-9-14/h3-12,16H,2H2,1H3,(H,21,22,23)

InChI Key

XPBCDFDNYPRIDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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